4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1146291-12-4
VCID: VC2790980
InChI: InChI=1S/C16H18N2O4/c1-22-10-2-3-13-11(8-10)12-9-18(7-6-14(12)17-13)15(19)4-5-16(20)21/h2-3,8,17H,4-7,9H2,1H3,(H,20,21)
SMILES: COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)O
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid

CAS No.: 1146291-12-4

Cat. No.: VC2790980

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid - 1146291-12-4

Specification

CAS No. 1146291-12-4
Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
IUPAC Name 4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid
Standard InChI InChI=1S/C16H18N2O4/c1-22-10-2-3-13-11(8-10)12-9-18(7-6-14(12)17-13)15(19)4-5-16(20)21/h2-3,8,17H,4-7,9H2,1H3,(H,20,21)
Standard InChI Key UJKTYLCKZMZWBM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)O
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)O

Introduction

ParameterValue
Chemical Name4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid
CAS Registry Number1146291-12-4
Molecular FormulaC₁₆H₁₈N₂O₄
Molecular Weight302.32 g/mol

Structural Classification

The compound represents an interesting example of a functionalized pyridoindole derivative, featuring a methoxy substituent at the 8-position of the tetrahydropyridoindole core, along with an oxobutanoic acid moiety at the 2-position. This structural arrangement positions it within a broader family of compounds that have demonstrated various biological activities, particularly in neurological and metabolic pathways.

Structural Characteristics and Properties

Physicochemical Properties

The physicochemical profile of this compound reflects its mixed hydrophobic and hydrophilic character, which has important implications for its solubility, membrane permeability, and potential for biological activity.

PropertyValue/Description
Physical StateTypically a crystalline solid
Molecular Weight302.32 g/mol
Hydrogen Bond DonorsCarboxylic acid group provides one donor
Hydrogen Bond AcceptorsMultiple oxygen atoms in methoxy, carbonyl, and carboxylic groups
SolubilityLikely soluble in organic solvents; limited water solubility
Functional GroupsMethoxy, amide, carboxylic acid

Structural Analogs

Several structural analogs sharing the tetrahydropyridoindole core but with different substituents have been reported in the literature. These include compounds such as N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide and 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one . The structural similarities between these compounds suggest they may share certain biological properties, while their differences in substitution patterns likely confer unique activity profiles.

Synthesis and Chemical Reactions

Reaction Mechanisms

The key reactions in the synthesis of this compound likely involve nucleophilic substitution, acylation, and potentially metal-catalyzed coupling reactions. The attachment of the oxobutanoic acid side chain at the 2-position of the tetrahydropyridoindole core represents a critical step in the synthesis, potentially involving reaction between an activated carboxylic acid derivative and the nitrogen atom at the 2-position of the tetrahydropyridoindole.

Synthetic Challenges

The synthesis of this complex molecule presents several challenges that must be addressed to achieve satisfactory yields and purity:

  • Regioselectivity in functionalization of the tetrahydropyridoindole core

  • Protection/deprotection strategies for reactive functional groups

  • Optimization of reaction conditions to minimize side products

  • Purification techniques to isolate the final product with high purity

CompoundCore StructureKey DifferencesPotential Activity
4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acidTetrahydropyridoindoleCarboxylic acid terminal groupPossible aldose reductase inhibition
N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamideTetrahydropyridoindoleCycloheptyl amide terminusPotential neuropharmacological properties
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-oneTetrahydropyridoindolePhenyl group in side chainUnspecified biological activity
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanoneTetrahydropyridoindoleTetrazole-containing side chainPotential pharmacological activities

Research Context and Future Directions

Synthetic Methodology Development

Further research into improved synthetic routes for 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid represents an important area for future work. Development of more efficient, scalable, and environmentally friendly synthetic methods would facilitate broader investigation of this compound's biological properties and potential applications.

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